molecular formula C15H14N4OS B14912170 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione

4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B14912170
M. Wt: 298.4 g/mol
InChI Key: FVAFBPZTLVGYPF-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and a benzyloxyphenyl moiety. The presence of these functional groups imparts the compound with a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

    Substitution: The amino group and benzyloxyphenyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: The compound has potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signal transduction pathways. The exact molecular targets and pathways vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Comparison: Compared to its analogs, 4-Amino-3-(4-(benzyloxy)phenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature may contribute to its higher potency and selectivity in various applications.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

4-amino-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4OS/c16-19-14(17-18-15(19)21)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,21)

InChI Key

FVAFBPZTLVGYPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3N

Origin of Product

United States

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